11-Deoxy-11-methylene PGD2

DP2 Antagonist CRTH2 Pharmacology Receptor Selectivity

Choose 11-Deoxy-11-methylene PGD2 for its unique pharmacological signature: a functional switch from native PGD2’s dual DP1/DP2 agonism to selective DP2 antagonism (IC50 ≈ 2 μM) with negligible DP1 activity. Its exocyclic methylene modification confers chemical stability, eliminating the confounding degradation of native PGD2. Preferentially engages CRTH2 over DP1/PPARγ pathways, enabling clean dissection of CRTH2-mediated signaling in eosinophil, basophil, and Th2 cell biology, consistent adipogenesis assays, and stable hapten generation for anti-PGD2 antibody development.

Molecular Formula C21H34O4
Molecular Weight 350.5 g/mol
Cat. No. B034503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Deoxy-11-methylene PGD2
Synonyms11-deoxy-11-methylene PGD2
Molecular FormulaC21H34O4
Molecular Weight350.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C(C(CC1=C)O)CC=CCCCC(=O)O)O
InChIInChI=1S/C21H34O4/c1-3-4-7-10-17(22)13-14-18-16(2)15-20(23)19(18)11-8-5-6-9-12-21(24)25/h5,8,13-14,17-20,22-23H,2-4,6-7,9-12,15H2,1H3,(H,24,25)/b8-5-,14-13+/t17-,18-,19+,20-/m0/s1
InChIKeyROZAFJXVUNORLT-SFIVEXQWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in methyl acetate

Structure & Identifiers


Interactive Chemical Structure Model





11-Deoxy-11-methylene PGD2: The Chemically Stable, Isosteric Prostaglandin D2 Analog Engineered for Definitive Receptor Pharmacology


11-Deoxy-11-methylene PGD2 (11d-11m-PGD2; CAS 100648-29-1) is a novel, chemically stable, isosteric analog of prostaglandin D2 (PGD2) wherein the labile 11-keto group is replaced by an exocyclic methylene [1]. This structural modification confers resistance to the spontaneous, non-enzymatic dehydration that limits the experimental utility of native PGD2, which rapidly converts to PGJ2-series derivatives [1]. Consequently, this compound serves as a critical tool compound for dissecting PGD2-mediated signaling pathways without the confounding variable of parent compound degradation [1].

Beyond Stability: Why Native PGD2 or Other DP2 Antagonists Cannot Substitute for 11-Deoxy-11-methylene PGD2 in Pathway Dissection


While the enhanced chemical stability of 11d-11m-PGD2 compared to native PGD2 is a foundational advantage [1], its true procurement value is defined by its unique, evidence-based pharmacological signature. Unlike PGD2, which acts as a dual DP1/DP2 agonist, 11d-11m-PGD2 exhibits a functional switch to selective DP2 antagonism [2] while losing DP1 agonism [3]. Critically, comparative studies demonstrate that its downstream signaling effects diverge from PGD2, showing preferential CRTH2/DP2 pathway utilization over DP1 and PPARγ engagement [1]. Substitution with other DP2 antagonists or stable PGD2 analogs would therefore invalidate experiments designed to recapitulate this specific receptor interaction profile.

Quantitative Evidence Guide: Verifiable Differentiation of 11-Deoxy-11-methylene PGD2 Against Closest Comparators


Functional Switch from Dual Agonist to Selective DP2 Antagonist

Modification of the 11-oxo group in PGD2 to an exocyclic methylene in 11d-11m-PGD2 results in a complete functional switch from agonist to antagonist at the DP2 receptor (CRTH2) [1]. In human eosinophil and basophil activation assays, the compound exhibits DP2 antagonism with an IC50 of approximately 2 μM [1].

DP2 Antagonist CRTH2 Pharmacology Receptor Selectivity

Chemically Stable Isostere with Superior Potency in Adipogenesis Models

In a head-to-head study, 11d-11m-PGD2 was significantly more potent than native PGD2 in stimulating fat storage in cultured adipocytes, an effect that was suppressed by the COX inhibitor indomethacin [1]. This demonstrates enhanced in vitro efficacy, likely due to its resistance to degradation.

Adipogenesis PPARγ Metabolic Research

Preferential CRTH2/DP2 Pathway Engagement Over DP1 and PPARγ

Comparative antagonist studies reveal that the pro-adipogenic effect of 11d-11m-PGD2 is 'more potently interfered by a selective antagonist for CRTH2 [DP2] than that for DP1', while a PPARγ antagonist had almost no inhibitory effect [1]. In contrast, PGD2's action was attenuated by antagonists for both DP1 and PPARγ [1].

Receptor Pharmacology Signaling Pathway Dissection Adipogenesis

Elimination of Agonist Activity at the DP1 Receptor

Unlike native PGD2, which is a potent agonist at the DP1 receptor, 11-deoxy-11-methylene PGD2 has been reported to be 'essentially without agonist activity on human platelets', a standard DP1 receptor assay [1]. This loss of DP1 agonism is a key feature of its pharmacological profile.

Receptor Selectivity DP1 Pharmacology Platelet Assay

Validated Utility as a Stable Hapten for PGD2 Immunoassay Development

The chemical instability of PGD2 has historically hindered the development of specific antibodies. 11d-11m-PGD2 was successfully used as a stable hapten mimic to generate monoclonal antibodies specifically recognizing the parent PGD2 molecule [1]. This led to the development of a sensitive ELISA with a detection range from 0.32 pg to 0.18 ng and a 50% displacement value of 7.6 pg [1].

Immunoassay Development ELISA Monoclonal Antibody Production

Validated Research and Industrial Applications for 11-Deoxy-11-methylene PGD2


Isolated Study of DP2/CRTH2 Antagonism in Immune and Inflammatory Models

Leverage its functional switch to a selective DP2 antagonist (IC50 ≈ 2 μM) with negligible DP1 agonism to dissect CRTH2-mediated pathways in eosinophil, basophil, and Th2 cell biology without the confounding effects of DP1 activation [1]. Ideal for validating DP2 as a therapeutic target in allergic and inflammatory diseases.

Reliable and Potent Adipogenesis and Metabolic Research

Employ 11d-11m-PGD2 as a superior alternative to native PGD2 in adipogenesis assays. Its chemical stability ensures consistent, potent stimulation of fat storage and enables precise dose-response studies, avoiding the variability introduced by PGD2's rapid, non-enzymatic degradation to PPARγ-activating PGJ2 derivatives [2].

Pathway-Specific Signaling Dissection (CRTH2 vs. DP1/PPARγ)

Utilize its demonstrated preferential engagement of the CRTH2 pathway over DP1 and PPARγ pathways in comparative antagonist studies [2]. This makes it a precise tool for distinguishing the specific contribution of CRTH2 signaling in complex biological systems, such as adipocyte differentiation and metabolism.

PGD2 Immunoassay and Antibody Development

Use 11d-11m-PGD2 as a stable, isosteric hapten to generate monoclonal antibodies for the development of sensitive, specific ELISAs for the detection and quantification of the otherwise unstable and difficult-to-capture native PGD2 analyte [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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